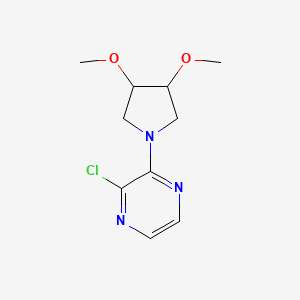

2-Chloro-3-(3,4-dimethoxypyrrolidin-1-yl)pyrazine

Description

Properties

IUPAC Name |

2-chloro-3-(3,4-dimethoxypyrrolidin-1-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O2/c1-15-7-5-14(6-8(7)16-2)10-9(11)12-3-4-13-10/h3-4,7-8H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHXXDZUFLGAAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CC1OC)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The typical synthetic route to 2-Chloro-3-(3,4-dimethoxypyrrolidin-1-yl)pyrazine involves:

- Starting from a 2,3-dichloropyrazine or a 3-chloropyrazine derivative.

- Nucleophilic substitution of the chlorine at the 3-position by 3,4-dimethoxypyrrolidine.

- The reaction is usually conducted under conditions favoring nucleophilic aromatic substitution (SNAr), often using a base or under heating.

This approach leverages the electron-deficient nature of the pyrazine ring, which facilitates displacement of the chlorine substituent by the nitrogen nucleophile of the pyrrolidine ring.

Detailed Preparation Method

Step 1: Preparation of 3,4-Dimethoxypyrrolidine

- The 3,4-dimethoxypyrrolidine moiety can be prepared by methylation of 3,4-dihydroxypyrrolidine using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

- Purification is typically done by extraction and chromatographic methods.

Step 2: Nucleophilic Substitution Reaction

- The 2-chloro-3-chloropyrazine is reacted with 3,4-dimethoxypyrrolidine.

- The reaction mixture is stirred, often at room temperature or slightly elevated temperatures (e.g., 50-80°C), for several hours (commonly 12 hours or more).

- Solvents such as dichloromethane, dimethylformamide (DMF), or acetonitrile are preferred due to their ability to dissolve both reactants and facilitate nucleophilic substitution.

- A base such as triethylamine or potassium carbonate is added to neutralize the hydrochloric acid formed and drive the reaction forward.

- After completion, the reaction mixture is extracted with organic solvents (e.g., dichloromethane), washed with brine, dried over anhydrous sodium sulfate, and concentrated.

Step 3: Purification

- The crude product is purified by column chromatography or recrystallization.

- Characterization is performed using NMR, MS, and elemental analysis to confirm the structure and purity.

Representative Reaction Conditions and Yields

| Parameter | Typical Condition/Value |

|---|---|

| Starting material | 2,3-Dichloropyrazine or 2-chloro-3-chloropyrazine |

| Nucleophile | 3,4-Dimethoxypyrrolidine |

| Solvent | Dichloromethane, DMF, or acetonitrile |

| Base | Triethylamine or potassium carbonate |

| Temperature | Room temperature to 80°C |

| Reaction time | 12-24 hours |

| Work-up | Extraction with dichloromethane, washing with brine |

| Purification | Column chromatography or recrystallization |

| Typical yield | 60-85% (depending on conditions and scale) |

Research Findings and Optimization

- Effect of Solvent and Base: Polar aprotic solvents like DMF enhance the nucleophilicity of the pyrrolidine nitrogen and increase reaction rates. Bases such as potassium carbonate provide mild basic conditions that prevent side reactions.

- Temperature Influence: Elevated temperatures (up to 80°C) improve reaction kinetics but may increase side product formation; room temperature reactions require longer times but yield cleaner products.

- Substituent Effects: Electron-withdrawing groups on the pyrazine ring increase the susceptibility of the chlorine to nucleophilic attack, improving yields.

- Purification Techniques: Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) effectively separates the desired product from impurities.

Example from Patent Literature

A patent (US20130274242A1) related to substituted pyrimidine and pyrazine compounds describes a similar preparation involving stirring the reaction mixture for 12 hours at room temperature, followed by extraction with dichloromethane and washing with brine, indicating a mild and effective preparation protocol for related compounds.

Summary Table of Preparation Methods

| Step | Description | Notes |

|---|---|---|

| Starting materials | 2,3-Dichloropyrazine and 3,4-dimethoxypyrrolidine | Commercially available or synthesized |

| Reaction type | Nucleophilic aromatic substitution (SNAr) | Requires electron-deficient aromatic ring |

| Solvent | Dichloromethane, DMF, acetonitrile | Polar aprotic solvents preferred |

| Base | Triethylamine, potassium carbonate | Neutralizes HCl byproduct |

| Temperature | Room temperature to 80°C | Higher temp accelerates reaction |

| Reaction time | 12-24 hours | Depends on temperature and scale |

| Work-up | Extraction, washing, drying | Standard organic chemistry procedures |

| Purification | Column chromatography, recrystallization | Ensures high purity |

| Yield | 60-85% | Optimized conditions yield higher |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3,4-dimethoxypyrrolidin-1-yl)pyrazine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of a base and a suitable solvent.

Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

The medicinal applications of 2-Chloro-3-(3,4-dimethoxypyrrolidin-1-yl)pyrazine primarily focus on its potential as a therapeutic agent.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazine compounds exhibit significant antimicrobial properties. For instance, studies have indicated that similar compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting that 2-Chloro-3-(3,4-dimethoxypyrrolidin-1-yl)pyrazine may also possess such activity .

Anticancer Potential

Compounds containing pyrazine rings have been investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Agricultural Applications

The compound's potential as a pesticide is another area of interest. Its unique structure may confer herbicidal or fungicidal properties, making it suitable for development as an agricultural chemical.

Pesticidal Efficacy

Research into similar pyrazine derivatives has shown promise in controlling various plant pathogens and pests. The application of such compounds could lead to the development of more effective and environmentally friendly pesticides .

Material Science

In material science, pyrazine derivatives are being explored for their utility in developing new materials with specific electronic or optical properties.

Conductive Polymers

The incorporation of 2-Chloro-3-(3,4-dimethoxypyrrolidin-1-yl)pyrazine into polymer matrices may enhance the conductivity and stability of the resulting materials, making them suitable for applications in organic electronics and sensors .

Case Studies

Several case studies highlight the applications and effectiveness of pyrazine derivatives:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3,4-dimethoxypyrrolidin-1-yl)pyrazine involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity. Additionally, the pyrazine and pyrrolidine rings can interact with enzyme active sites, modulating their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their structural differences are summarized below:

Physicochemical Properties

- Electronic Effects : Pyrazine’s electron-deficient nature is amplified by chloro and methoxy groups, lowering LUMO energy and enhancing stability in air .

- Spectroscopic Features: IR spectra of 2-chloro-3-(2-quinolylthio)pyrazine show vibrations at 1779 cm⁻¹ (C=N) and 1223 cm⁻¹ (quinoline ring), indicating strong conjugation . Hydrogen bonding in difurazano pyrazine derivatives enhances thermal stability .

Key Research Findings and Challenges

- Synthesis Accuracy : Earlier reports of triazepine formation from pyrazine precursors were corrected to pyrazine derivatives, highlighting the need for rigorous analytical validation .

- Substituent Impact : Methoxy and fluoromethyl groups improve solubility and metabolic stability but may complicate synthesis .

- Toxicity Concerns : Pyrazine-based drugs like PF-470 show efficacy but face hypersensitivity risks, emphasizing the need for structural optimization .

Biological Activity

Overview

2-Chloro-3-(3,4-dimethoxypyrrolidin-1-yl)pyrazine is a heterocyclic compound characterized by the presence of both pyrazine and pyrrolidine rings. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. The unique structural features, such as the chloro and methoxy groups, contribute to its reactivity and interaction with biological targets.

The biological activity of 2-Chloro-3-(3,4-dimethoxypyrrolidin-1-yl)pyrazine primarily involves:

- Molecular Interactions : The compound can engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity.

- Enzyme Modulation : The pyrazine and pyrrolidine rings may interact with enzyme active sites, modulating their function and potentially leading to therapeutic effects.

Biological Activity Data

The following table summarizes key biological activities associated with 2-Chloro-3-(3,4-dimethoxypyrrolidin-1-yl)pyrazine:

| Biological Activity | Effect | Reference |

|---|---|---|

| Anticancer | Inhibits cell proliferation in various cancer cell lines | |

| Antimicrobial | Exhibits activity against Gram-positive bacteria | |

| Enzyme Inhibition | Modulates specific enzyme pathways |

Case Studies

- Anticancer Activity : In a study examining the effects of various heterocycles on cancer cell lines, 2-Chloro-3-(3,4-dimethoxypyrrolidin-1-yl)pyrazine demonstrated significant inhibition of proliferation in breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

- Antimicrobial Properties : Research evaluating the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus. The study suggested that the chloro group enhances membrane permeability, facilitating the compound's entry into bacterial cells.

The synthesis of 2-Chloro-3-(3,4-dimethoxypyrrolidin-1-yl)pyrazine can be achieved through several methods:

- Cyclization Reaction : A common synthetic route involves the reaction between 2-chloropyrazine and 3,4-dimethoxypyrrolidine in the presence of a base (e.g., potassium carbonate) and solvent (e.g., DMF). This method allows for controlled cyclization to obtain the desired compound.

Comparison with Similar Compounds

The following table compares 2-Chloro-3-(3,4-dimethoxypyrrolidin-1-yl)pyrazine with related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Chloropyrazine | 2-Chloropyrazine | Limited biological activity |

| 3,4-Dimethoxypyrrolidine | 3,4-Dimethoxypyrrolidine | Moderate activity in neuroprotection |

| Pyrrolopyrazine Derivatives | Pyrrolopyrazine | Varied activities depending on substituents |

Q & A

Q. Methodological steps :

Optimize the molecule’s geometry using B3LYP/6-31G(d).

Perform frequency analysis to confirm stability.

Simulate solvent effects (e.g., DMSO) with implicit solvation models.

What analytical techniques are critical for confirming the structure and purity of 2-Chloro-3-(3,4-dimethoxypyrrolidin-1-yl)pyrazine?

Q. Basic

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies protons on the pyrrolidine (e.g., methoxy groups at δ 3.2–3.5 ppm) and pyrazine (aromatic protons at δ 8.5–9.0 ppm).

- ¹³C NMR : Confirms quaternary carbons in the pyrazine ring and methoxy carbons (~55 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolves the 3D structure if single crystals are obtainable, validated using SHELX software .

What strategies mitigate side reactions (e.g., over-alkylation, ring-opening) during synthesis?

Q. Advanced

- Stepwise functionalization : Introduce the pyrrolidine group before or after chlorination to reduce competing reactions. For example, protect the pyrrolidine nitrogen with a Boc group during pyrazine chlorination .

- Temperature control : Lower reaction temperatures (e.g., 50°C vs. reflux) minimize decomposition of sensitive methoxy groups.

- Selective catalysts : Use Pd catalysts with bulky ligands (e.g., XPhos) to enhance selectivity for mono-substitution over di-substitution .

Validation : Monitor reactions via LC-MS or TLC to detect intermediates and adjust conditions in real time .

What role does the chloro substituent at the 2-position play in the compound’s reactivity?

Basic

The chlorine atom:

- Acts as a leaving group in nucleophilic substitutions (e.g., replacement by amines or alkoxides).

- Directs electrophilic attacks to the 5- and 6-positions of the pyrazine ring due to its electron-withdrawing effect.

- Stabilizes the ring via inductive effects , making the pyrazine less reactive toward oxidation .

How can structure-activity relationship (SAR) studies evaluate the pharmacological potential of derivatives?

Advanced

Methodological framework :

Derivatization : Synthesize analogs by varying substituents (e.g., replacing chlorine with fluorine or modifying pyrrolidine methoxy groups) .

In vitro assays :

- Enzyme inhibition : Test against kinases or receptors using fluorescence polarization assays.

- Cellular activity : Measure cytotoxicity or anti-proliferative effects in cancer cell lines (e.g., IC₅₀ values) .

Computational docking : Use AutoDock or Schrödinger to predict binding modes to target proteins (e.g., kinases), guided by the compound’s electron density maps .

Key parameters : LogP (lipophilicity), hydrogen-bonding capacity, and steric bulk of the pyrrolidine group .

How does the stereochemistry of the 3,4-dimethoxypyrrolidine group influence biological activity?

Q. Advanced

- Chiral resolution : Separate enantiomers via chiral HPLC or asymmetric synthesis.

- Pharmacological testing : Compare enantiomers in receptor-binding assays (e.g., GPCRs) to identify active stereoisomers.

- Molecular modeling : Analyze how the spatial arrangement of methoxy groups affects interactions with hydrophobic pockets in target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.